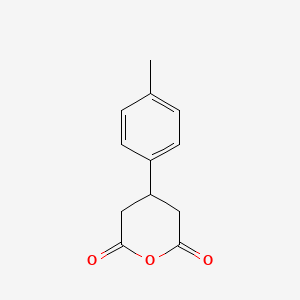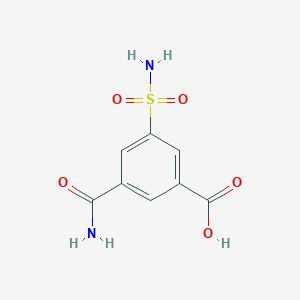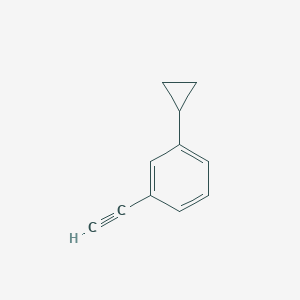
1-Cyclopropyl-3-ethynylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3-ethynylbenzene is an organic compound characterized by a benzene ring substituted with a cyclopropyl group and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-ethynylbenzene can be synthesized through several methods. One common approach involves the coupling of cyclopropyl halides with ethynylbenzene derivatives under palladium-catalyzed conditions. For instance, a typical reaction might involve the use of a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) in a solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere at elevated temperatures to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound may involve similar catalytic coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-3-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated derivatives using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: Pd/C catalyst under hydrogen gas.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of cyclopropyl-ethylbenzene.
Substitution: Formation of halogenated derivatives like 1-cyclopropyl-3-bromobenzene.
Scientific Research Applications
1-Cyclopropyl-3-ethynylbenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-cyclopropyl-3-ethynylbenzene exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The ethynyl group can participate in π-π interactions or covalent bonding with target molecules, influencing their function and activity.
Comparison with Similar Compounds
1-Cyclopropyl-3-ethynylbenzene can be compared with other similar compounds such as:
1-Cyclopropyl-2-ethynylbenzene: Differing in the position of the ethynyl group, which can affect its reactivity and applications.
1-Cyclopropyl-4-ethynylbenzene: Another positional isomer with distinct chemical properties.
1-Cyclopropyl-3-vinylbenzene: Similar structure but with a vinyl group instead of an ethynyl group, leading to different reactivity patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric effects, making it valuable for targeted synthetic applications and research studies.
Properties
CAS No. |
1378654-62-6 |
|---|---|
Molecular Formula |
C11H10 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1-cyclopropyl-3-ethynylbenzene |
InChI |
InChI=1S/C11H10/c1-2-9-4-3-5-11(8-9)10-6-7-10/h1,3-5,8,10H,6-7H2 |
InChI Key |
SGRJWYJVVRURME-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




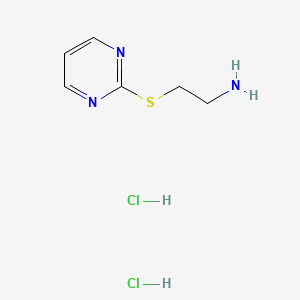
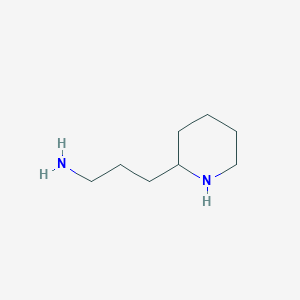
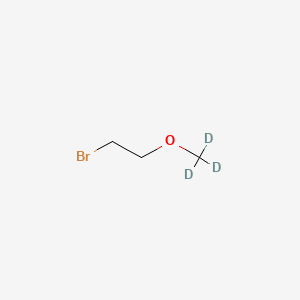
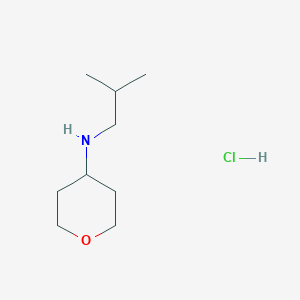
aminehydrochloride](/img/structure/B13519392.png)
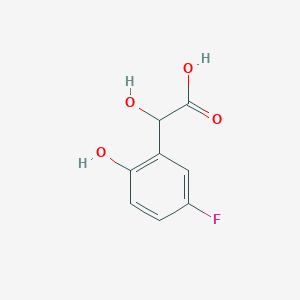
![Rac-(2s,4s)-2-methoxy-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonane hydrochloride](/img/structure/B13519404.png)
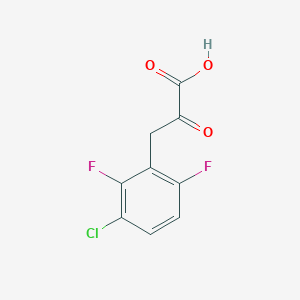
![(7S)-7-hydroxy-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B13519419.png)
